Enantiomeric Purity: (2S)- vs. Racemic 1-Methoxypropan-2-amine
The (2S)-1-methoxypropan-2-amine component of CAS 2361610-34-4 is a single enantiomer. In biocatalytic preparations using MsmeAmDH, the (S)-enantiomer is obtained with 98.1% enantiomeric excess (ee), compared to the racemic mixture (0% ee) typically supplied as a generic intermediate [1]. This directly impacts the diastereomeric purity of downstream products when the amine serves as a chiral auxiliary or resolving agent.
| Evidence Dimension | Enantiomeric excess (ee) of the amine component |
|---|---|
| Target Compound Data | 98.1% ee for (S)-enantiomer (CAS 99636-32-5) |
| Comparator Or Baseline | Racemic 1-methoxypropan-2-amine: 0% ee |
| Quantified Difference | ≥98.1% absolute difference in enantiomeric purity |
| Conditions | Biocatalytic reductive amination using MsmeAmDH at 50 mM substrate concentration |
Why This Matters
For chiral resolution or asymmetric synthesis, using the single enantiomer salt eliminates the 50% yield loss and purification burden inherent to racemic starting materials, directly reducing both cost and time in the development of single-enantiomer drug candidates.
- [1] Franklin, R. D., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Frontiers in Catalysis, 1, 773294. View Source
